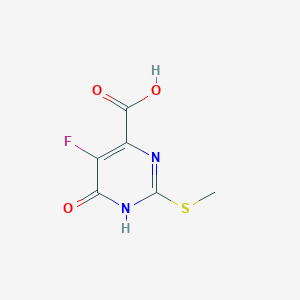
Benzenemethanamine,a-methyl-4-(phenylmethoxy)-, (aR)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-Methyl-4-(benzyloxy)benzenemethaneamine is a chiral amine compound characterized by the presence of a benzyloxy group attached to a benzene ring, with a methyl group and an amine group on the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Methyl-4-(benzyloxy)benzenemethaneamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding alpha-keto ester.
Reduction: The alpha-keto ester is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Protection: The hydroxyl group is protected using a suitable protecting group, such as a benzyl group, to prevent unwanted reactions.
Amination: The protected alcohol is then converted to the amine using an amination reagent like ammonia or an amine derivative.
Deprotection: Finally, the protecting group is removed to yield the desired ®-alpha-Methyl-4-(benzyloxy)benzenemethaneamine.
Industrial Production Methods: In industrial settings, the production of ®-alpha-Methyl-4-(benzyloxy)benzenemethaneamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: ®-alpha-Methyl-4-(benzyloxy)benzenemethaneamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
®-alpha-Methyl-4-(benzyloxy)benzenemethaneamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-alpha-Methyl-4-(benzyloxy)benzenemethaneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- ®-alpha-Methyl-4-(methoxy)benzenemethaneamine
- ®-alpha-Methyl-4-(ethoxy)benzenemethaneamine
- ®-alpha-Methyl-4-(propoxy)benzenemethaneamine
Comparison: ®-alpha-Methyl-4-(benzyloxy)benzenemethaneamine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with methoxy, ethoxy, or propoxy groups, the benzyloxy derivative exhibits different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
(1R)-1-(4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3/t12-/m1/s1 |
InChI Key |
QMDCQFSPDUEVRF-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Bis(2,2'-bithiophene-5-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1498395.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B1498396.png)


![3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide](/img/structure/B1498400.png)
![Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1498412.png)




![tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B1498431.png)


